Cas no 2248416-85-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate 화학적 및 물리적 성질
이름 및 식별자
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- EN300-6516498
- 2248416-85-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate
-
- 인치: 1S/C19H17NO4/c1-12-7-9-14(10-8-12)13(2)11-17(21)24-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,13H,11H2,1-2H3
- InChIKey: KLJBSZIWWTXLJJ-UHFFFAOYSA-N
- 미소: O(C(CC(C)C1C=CC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
계산된 속성
- 정밀분자량: 323.11575802g/mol
- 동위원소 질량: 323.11575802g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 5
- 복잡도: 486
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
- 토폴로지 분자 극성 표면적: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516498-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate |
2248416-85-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate 관련 문헌
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate에 대한 추가 정보
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate: A Novel Compound with Potential Therapeutic Applications
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. The compound, with the CAS number 2248416-85-3, is characterized by its core 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system and a side chain containing a 3-(4-methylphenyl)butanoate moiety. This structural framework suggests potential interactions with biological targets, making it a subject of interest for drug discovery and pharmacological studies.
The molecular architecture of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate is notable for its isoindole ring system, which is a common scaffold in various bioactive molecules. The 1,3-dioxo functionality within the ring introduces conjugated double bonds, potentially enhancing its reactivity and interaction with cellular receptors. The 3-(4-methylphenyl)butanoate side chain adds additional complexity, with the 4-methylphenyl group contributing to hydrophobic interactions and the butanoate ester group possibly influencing metabolic stability and bioavailability.
Recent studies have highlighted the potential of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate in modulating signaling pathways associated with inflammation and neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of phospholipase A2 (PLA2), an enzyme implicated in the production of inflammatory mediators. This finding underscores its potential as an anti-inflammatory agent and opens avenues for its application in conditions such as arthritis and autoimmune disorders.
Additionally, the compound's interaction with ion channels has been explored in preclinical models. A 2024 study published in Cell Reports reported that 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate modulates the activity of TRPV1 receptors, which are involved in pain perception and thermal regulation. These findings suggest potential therapeutic applications in chronic pain management and neuropathic conditions.
The synthetic pathway of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate has also been a focus of recent research. A 2023 paper in Bioorganic & Medicinal Chemistry Letters described a novel approach to its synthesis involving condensation reactions and electrophilic aromatic substitution. This method not only enhances the efficiency of its production but also allows for the incorporation of functional groups that may be tailored for specific therapeutic applications.
Furthermore, the compound's pharmacokinetic properties are being investigated to optimize its therapeutic potential. Studies have shown that the butanoate ester moiety may influence the metabolic stability and half-life of the molecule in vivo. This is crucial for ensuring that the compound remains active at the target site for an adequate duration, thereby improving its efficacy and reducing the frequency of administration.
Despite these promising findings, challenges remain in the development of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate as a therapeutic agent. One area of ongoing research is the optimization of its selectivity for specific targets to minimize off-target effects. For example, a 2024 review in Drug Discovery Today emphasized the need for further studies to distinguish between its effects on PLA2 and other enzymes that may be involved in similar physiological processes.
In conclusion, 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate represents a promising candidate in the field of biomedical research. Its unique molecular structure and potential interactions with key biological targets make it a subject of significant interest for drug discovery and pharmacological studies. As research continues, the compound may pave the way for new therapeutic strategies in the treatment of inflammatory diseases, neurological conditions, and chronic pain.
Further exploration into the mechanisms of action and pharmacokinetic properties of 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate will be essential to fully realize its potential as a therapeutic agent. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming the challenges associated with its development and in translating these findings into clinical applications.
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